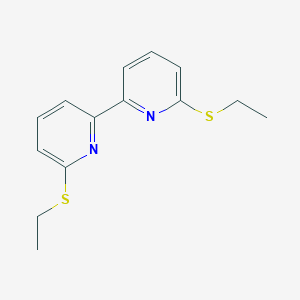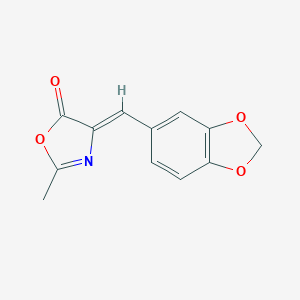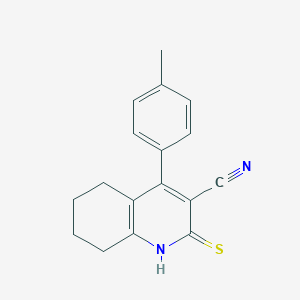
2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine, also known as Et2Sbpy, is a bidentate ligand used in coordination chemistry. It is a sulfur-containing ligand that has been widely used in the synthesis of metal complexes due to its unique properties.
Mechanism of Action
The mechanism of action of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine as a ligand in coordination chemistry involves the formation of a complex with a metal ion. The sulfur atoms in the ligand coordinate with the metal ion, forming a stable complex. The bipyridine moiety of the ligand provides additional stabilization through pi-pi interactions with the metal ion.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is used solely in coordination chemistry as a ligand in the synthesis of metal complexes.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine as a ligand in coordination chemistry include its ability to form stable complexes with metal ions, its sulfur-containing moiety that can provide additional stabilization, and its ability to be easily synthesized. The limitations of using this compound include the difficulty in purifying the product and the limited availability of the starting materials.
Future Directions
There are several future directions for the use of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine in coordination chemistry. One potential direction is the use of this compound in the synthesis of metal complexes for the purpose of catalysis. Another potential direction is the use of this compound in the synthesis of luminescent metal complexes for the purpose of sensing and imaging applications. Additionally, further research could be conducted on the synthesis of this compound and its derivatives to improve their properties and expand their potential applications.
Synthesis Methods
The synthesis of 2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine can be achieved by the reaction of 2,6-dibromopyridine with sodium ethyl mercaptide in the presence of copper powder. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product can be purified by recrystallization.
Scientific Research Applications
2,2'-Bis(ethylsulfanyl)-6,6'-bipyridine has been widely used in coordination chemistry as a ligand in the synthesis of metal complexes. It has been used in the synthesis of ruthenium complexes for the purpose of catalysis. It has also been used in the synthesis of copper complexes for the purpose of electrocatalysis. Additionally, this compound has been used as a ligand in the synthesis of luminescent metal complexes for the purpose of sensing and imaging applications.
Properties
Molecular Formula |
C14H16N2S2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-6-(6-ethylsulfanylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-3-17-13-9-5-7-11(15-13)12-8-6-10-14(16-12)18-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
IKCVPFLRAFEXCS-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC |
Canonical SMILES |
CCSC1=CC=CC(=N1)C2=NC(=CC=C2)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenylquinoline](/img/structure/B242202.png)
![Methyl {[5-({[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]sulfanyl}methyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B242223.png)

![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)


![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)



![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)


![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
